Tris(pentafluorophenyl)arsine

Description

Historical Context and Early Developments in Pentafluorophenyl Group 15 Chemistry

The synthesis of tris(pentafluorophenyl)arsine was first reported in 1964. jst.go.jp This development was part of a broader exploration into the chemistry of Group 15 elements bonded to the highly electronegative pentafluorophenyl group. Early studies focused on the synthesis and basic reactivity of these compounds, including tris(pentafluorophenyl)phosphine (B75049) and tris(pentafluorophenyl)stibine. jst.go.jp The introduction of the pentafluorophenyl group was found to impart unique characteristics to these molecules, such as increased Lewis acidity and altered reactivity compared to their non-fluorinated phenyl counterparts. acs.orgrsc.org

Contemporary Relevance of Perfluorinated Organoarsenic Compounds in Advanced Chemical Research

Perfluorinated compounds, in general, are noted for their environmental persistence due to the strength of the carbon-fluorine bond. nih.gov In the realm of materials science and catalysis, this stability is a desirable trait. Perfluorinated organoarsenic compounds, including this compound, are explored for their potential applications stemming from their unique electronic properties. nsc.ru The electron-withdrawing pentafluorophenyl groups enhance the Lewis acidity of the central arsenic atom, making these compounds useful as catalysts or as components in advanced materials. rsc.orgsigmaaldrich.com

Overview of Key Research Avenues for this compound

The research interest in this compound is primarily centered on its reactivity and potential applications in catalysis and synthesis.

One significant area of investigation is its use in Frustrated Lewis Pair (FLP) chemistry . nih.govresearchgate.net An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustrated" state allows the pair to activate small molecules. While the combination of arsines with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) has been studied, the systematic investigation of arsine-borane Lewis pairs, including those involving this compound as the Lewis base, is an emerging field. nih.govresearchgate.net Depending on the steric and electronic properties of the arsine, these pairs can form classical adducts or FLPs capable of reacting with various substrates. nih.govresearchgate.net

Another key research direction is the oxidative addition and displacement reactions of this compound. Studies have shown that it can react with various reagents like iodine monochloride, iodine monoazide, and dithiocyanogen to form oxidative-addition products. researchgate.net It also reacts with elemental sulfur to yield this compound(V) sulfide. researchgate.net These reactions highlight the ability of the arsenic center to undergo changes in its oxidation state, a property that is fundamental to many catalytic cycles.

The synthesis of new organoarsenic compounds is also a focus. For instance, dichlorotris(pentafluorophenyl)arsorane can be produced by reacting this compound with chlorine. thieme-connect.de This and other derivatives serve as building blocks for more complex molecules with potential applications in materials science and as ligands in coordination chemistry.

Below is a table summarizing some of the key reactions of this compound.

| Reactant(s) | Product(s) | Reaction Type |

| Iodine monochloride | (C₆F₅)₃As(V)ICl | Oxidative Addition researchgate.net |

| Iodine monoazide | (C₆F₅)₃As(V)IN₃ | Oxidative Addition researchgate.net |

| Dithiocyanogen | (C₆F₅)₃As(V)(NCS)₂ | Oxidative Addition researchgate.net |

| Elemental sulfur | (C₆F₅)₃As(V)S | Oxidative Addition researchgate.net |

| Chlorine | (C₆F₅)₃AsCl₂ | Oxidative Addition thieme-connect.de |

Structure

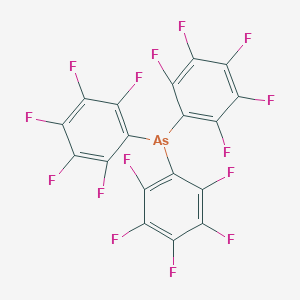

2D Structure

Properties

CAS No. |

1259-34-3 |

|---|---|

Molecular Formula |

C18AsF15 |

Molecular Weight |

576.1 g/mol |

IUPAC Name |

tris(2,3,4,5,6-pentafluorophenyl)arsane |

InChI |

InChI=1S/C18AsF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 |

InChI Key |

QZBJYTDDWVXFDF-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |

Synonyms |

Tris(pentafluorophenyl)arsine |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Analysis of Tris Pentafluorophenyl Arsine

Established Synthetic Routes for Tris(pentafluorophenyl)arsine

The primary and most classical methods for the synthesis of this compound, (C₆F₅)₃As, rely on the reaction of an arsenic(III) halide with a suitable pentafluorophenyl organometallic reagent. The most common approaches involve either Grignard reagents or organolithium reagents. usa-journals.comunizar.es

The Grignard reagent approach involves the reaction of pentafluorophenylmagnesium bromide (C₆F₅MgBr) with arsenic trichloride (B1173362) (AsCl₃). usa-journals.com The Grignard reagent is typically prepared in situ from bromopentafluorobenzene (B106962) and magnesium metal in an ether solvent. This is then reacted with AsCl₃ to yield the desired product.

Similarly, the organolithium route utilizes pentafluorophenyllithium (C₆F₅Li), which can be generated from the reaction of bromopentafluorobenzene with an alkyllithium reagent such as n-butyllithium at low temperatures. unizar.es The subsequent reaction with arsenic trichloride affords this compound. unizar.esjst.go.jp This method is analogous to the synthesis of the corresponding phosphine (B1218219), (C₆F₅)₃P. unizar.es

These classical methods are effective for preparing a range of triorganoarsenic(III) compounds. usa-journals.comthieme-connect.de The choice between the Grignard and organolithium route can depend on factors such as reagent availability, reaction conditions, and desired purity.

Table 1: Comparison of Established Synthetic Routes

| Reagent Type | Precursors | General Reaction |

|---|---|---|

| Grignard Reagent | C₆F₅Br, Mg, AsCl₃ | 3 C₆F₅MgBr + AsCl₃ → (C₆F₅)₃As + 3 MgBrCl |

Isolation and Characterization of By-products and Related Pentafluorophenylarsenic Compounds

During the synthesis of this compound, the formation of by-products can occur, particularly those resulting from coupling reactions or partial oxidation. Two notable related compounds are tetrakis(pentafluorophenyl)diarsine, [(C₆F₅)₂As]₂, and tetrakis(pentafluorophenyl)diarsenic(III) oxide, [(C₆F₅)₂As]₂O.

The crystal and molecular structures of both this compound and these two related compounds have been determined by X-ray crystallography. acs.org The diarsine, [(C₆F₅)₂As]₂, features a direct arsenic-arsenic bond. The diarsenic oxide, often referred to as an arsoxane, contains an oxygen atom bridging two (C₆F₅)₂As units. The isolation of these compounds often involves careful chromatographic separation from the main reaction mixture. Their characterization relies heavily on spectroscopic techniques in addition to X-ray diffraction. acs.org

Advancements in Palladium-Catalyzed Arsination Reactions for the Preparation of Related Arsine Ligands

While classical methods are suitable for compounds like this compound, there is a growing interest in developing more versatile and functional-group-tolerant synthetic strategies for arsine ligands. eurekaselect.comconicet.gov.arresearchgate.net Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-arsenic bonds, significantly advancing the synthesis of complex aryl arsines. eurekaselect.comconicet.gov.aracs.org

These methods offer several advantages over traditional routes, including milder reaction conditions, broader substrate scope, and higher functional group compatibility. conicet.gov.ar For instance, palladium catalysts facilitate the coupling of aryl halides or triflates with various arsenic nucleophiles or electrophiles. conicet.gov.arfigshare.com

Key developments in this area include:

Stille-type Couplings: The reaction of organostannanes like n-Bu₃SnAsPh₂ with aryl iodides, catalyzed by a palladium complex, provides an efficient route to functionalized triarylarsines. acs.org This methodology has been used to synthesize sterically demanding biphenyl (B1667301) arsine ligands. acs.orgnortheastern.edu

Aryl Exchange Reactions: Palladium catalysts can promote the exchange of aryl groups, allowing for the synthesis of arsines from readily available starting materials like triphenylarsine (B46628). conicet.gov.ar

Heck-type Reactions: Biphenyl-based arsine ligands, prepared via palladium-catalyzed arsination, have shown high efficiency in subsequent palladium-catalyzed Heck coupling reactions. northeastern.edu

These catalytic systems are crucial for synthesizing structurally diverse arsine ligands, which are increasingly recognized for their unique properties in homogeneous catalysis, sometimes surpassing their phosphine analogues in activity and selectivity. eurekaselect.comconicet.gov.ar The development of these palladium-catalyzed arsinations expands the toolbox for chemists, enabling the creation of novel ligands for applications in catalysis, materials science, and pharmaceuticals. conicet.gov.arresearchgate.netmdpi.com

Table 2: Palladium-Catalyzed Arsination Approaches for Ligand Synthesis

| Coupling Type | Key Reagents | Catalyst Example | Product Type | Reference |

|---|---|---|---|---|

| Stille Coupling | n-Bu₃SnAsPh₂, Aryl Iodide | (PPh₃)₂PdCl₂ | Functionalized Triarylarsines | acs.org |

| Aryl Exchange | Triphenylarsine, Aryl Triflates | Palladium Complex | Functionalized Tertiary Arsines | figshare.com |

Advanced Structural Elucidation and Spectroscopic Probes of Tris Pentafluorophenyl Arsine

Single-Crystal X-ray Diffraction Studies of Tris(pentafluorophenyl)arsine and its Adducts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids. Studies on this compound have provided fundamental data on its molecular geometry and how it interacts with neighboring molecules in the crystal lattice. researchgate.netacs.org

X-ray diffraction analysis reveals that this compound adopts a distinct pyramidal geometry around the central arsenic atom. acs.org The three pentafluorophenyl groups are arranged in a propeller-like fashion. This pyramidal coordination is typical for triorganoarsines, reflecting the presence of a stereochemically active lone pair of electrons on the arsenic atom. The degree of pyramidality can be quantified by the sum of the C-As-C bond angles. For comparison, the phosphine (B1218219) analogue, tris(pentafluorophenyl)phosphine (B75049), exhibits a significantly flattened pyramidal geometry, indicating steric pressure from the bulky C₆F₅ groups. csic.es

Detailed structural studies have precisely determined the key bonding parameters within the this compound molecule. acs.org The arsenic-carbon (As-C) bond lengths and the carbon-arsenic-carbon (C-As-C) bond angles are critical for understanding the steric and electronic environment of the arsenic center. These parameters are consistent with those observed in related organoarsenic compounds. rsc.orgdiva-portal.org

Below is a table summarizing the key structural parameters for this compound obtained from single-crystal X-ray diffraction studies.

| Parameter | Value | Reference |

| As-C Bond Length | Average of 1.98 Å | acs.org |

| C-As-C Bond Angle | Average of 100.3° | acs.org |

| Geometry at As | Pyramidal | acs.org |

Note: The values are averaged from the crystallographically independent parameters reported in the cited literature.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. researchgate.net These spectra arise from the vibrations of the atoms within the molecule, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. researchgate.net

For this compound, the spectra are dominated by the vibrational modes of the C₆F₅ rings. Key bands in the IR and Raman spectra can be assigned to C-F stretching, C-C ring stretching, and ring deformation modes. The As-C stretching vibration, which is a direct probe of the bond between the arsenic atom and the phenyl rings, is also observable. Analysis of these spectra can confirm the identity and purity of the compound. Furthermore, shifts in vibrational frequencies upon the formation of adducts or complexes can provide evidence of coordination to the arsenic center. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Characterization (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of molecules in solution. For this compound, ¹⁹F NMR is particularly informative due to the abundance of fluorine atoms. researchgate.net The ¹⁹F NMR spectrum typically shows three distinct signals corresponding to the fluorine atoms in the ortho, meta, and para positions of the pentafluorophenyl rings. researchgate.net

The chemical shifts and coupling patterns of these signals provide a detailed picture of the electronic environment within the molecule. When this compound acts as a Lewis base and forms adducts, for example with boranes, significant changes in the ¹⁹F NMR chemical shifts are observed. researchgate.netnih.gov This sensitivity makes ¹⁹F NMR an excellent probe for studying Lewis pair interactions and characterizing the resulting products in solution.

| Nucleus | Position | Typical Chemical Shift Range (ppm) | Reference |

| ¹⁹F | ortho-F | Varies with solvent and adduct formation | researchgate.netresearchgate.net |

| ¹⁹F | meta-F | Varies with solvent and adduct formation | researchgate.netresearchgate.net |

| ¹⁹F | para-F | Varies with solvent and adduct formation | researchgate.netresearchgate.net |

Photoelectron Spectroscopy in the Context of Bonding and Stereochemical Problems

Photoelectron spectroscopy (PES) is a high-energy technique that provides direct experimental insight into the electronic structure of molecules by measuring the energies of electrons ejected upon photoionization. nih.gov This method is used to probe the energies of molecular orbitals, offering valuable data on bonding and stereochemistry. acs.org

In the context of this compound, PES can be used to determine the ionization energy associated with the arsenic lone pair of electrons. This measurement gives a quantitative value for the energy of the highest occupied molecular orbital (HOMO), which is crucial for understanding the compound's reactivity as a Lewis base. PES studies on related diphosphines and diarsines have demonstrated the technique's ability to distinguish between different rotational isomers (rotamers), highlighting its utility in solving complex stereochemical problems. acs.org By comparing the PES data with quantum chemical calculations, a detailed and validated picture of the bonding within the molecule can be achieved.

Electronic and Steric Modulations in Tris Pentafluorophenyl Arsine: a Research Perspective

Analysis of Electron-Withdrawing Effects of Pentafluorophenyl Substituents on the Arsenic Center

The pentafluorophenyl (C₆F₅) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. In Tris(pentafluorophenyl)arsine, three of these groups are bonded to the arsenic center, which significantly modulates its electronic properties. The cumulative inductive effect of fifteen fluorine atoms pulls electron density away from the arsenic atom. This depletion of electron density enhances the Lewis acidic character of the arsenic center, making it a better electron acceptor compared to its non-fluorinated counterpart, triphenylarsine (B46628). rsc.org

This strong electron-withdrawing nature reduces the σ-donor capability, or basicity, of the arsenic lone pair. rsc.orgnih.gov Consequently, As(C₆F₅)₃ is a weaker ligand for electron-rich metal centers compared to trialkyl or triaryl arsines. The reactivity of the compound is a direct reflection of these electronic modifications. For instance, its interaction with Lewis bases is influenced by the enhanced acidity of the arsenic center. Studies on related perfluoroaryl pnictogens show that the electron-withdrawing substituents play a crucial role in the stability and reactivity of the resulting complexes. The combination of arsines with varying electronic and steric properties with strong Lewis acids like tris(pentafluorophenyl)borane (B72294) can lead to the formation of classical Lewis adducts or frustrated Lewis pairs (FLPs), where the strong electron-withdrawing nature of the C₆F₅ groups on the arsenic can influence the outcome of the reaction. nih.govresearchgate.net

Assessment of Steric Hindrance and its Influence on Molecular Conformation and Reactivity

This significant steric hindrance forces the molecule to adopt a propeller-like conformation, where the C₆F₅ rings are twisted out of the plane defined by the pnictogen and the three ipso-carbon atoms. This conformation minimizes steric repulsion between the bulky aryl groups. The steric crowding around the arsenic center can impede the approach of other molecules, thereby affecting its reactivity. nih.govresearchgate.net For example, the combination of a sterically hindered arsine with a bulky Lewis acid can prevent the formation of a classical dative bond, leading instead to the formation of a frustrated Lewis pair (FLP). nih.govresearchgate.net These FLPs, comprising a Lewis acid and a Lewis base that are sterically prevented from forming an adduct, exhibit unique reactivity, such as the activation of small molecules. The balance between the electronic effects (increased Lewis acidity) and steric hindrance is therefore a critical factor governing the chemical behavior of this compound. nih.gov

Comparative Electronic and Steric Profiles with Analogous Group 15 Perfluorinated Ligands (e.g., Tris(pentafluorophenyl)phosphine (B75049), Tris(pentafluorophenyl)stibine)

A comparative analysis of this compound with its Group 15 analogues, Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) and Tris(pentafluorophenyl)stibine (Sb(C₆F₅)₃), reveals systematic trends in their properties. These compounds share the same strongly electron-withdrawing C₆F₅ substituents, but the identity of the central pnictogen atom (P, As, or Sb) leads to distinct differences in their structure and reactivity. iucr.orgresearchgate.net

Moving down Group 15 from phosphorus to antimony, the atomic radius and polarizability of the central atom increase, while its electronegativity decreases. This directly impacts the structural parameters. The pnictogen-carbon bond length increases down the group, as evidenced by experimental data for the phosphine (B1218219) (P-C ≈ 1.83 Å) and stibine (B1205547) (Sb-C ≈ 2.11 Å) analogues. electronicsandbooks.comvulcanchem.com The C-E-C (E = P, As, Sb) bond angles are also expected to follow a trend, likely decreasing down the group due to a reduction in s-p hybridization and increased p-character in the bonding orbitals, a common observation for pnictogen halides and hydrides. For instance, in P(C₆F₅)₃, the C-P-C angle is approximately 103.3°. electronicsandbooks.com

The electronic properties are also modulated. While all three are weak σ-donors due to the perfluorinated substituents, the intrinsic properties of the pnictogen atom still play a role. The Lewis acidity is influenced by a combination of the inductive effect of the C₆F₅ groups and the nature of the σ-hole on the central atom. Studies on the interaction of these pnictogens with a chloride anion show that the strength of the pnictogen bond increases from phosphorus to antimony, with the Cl⁻···E-C (E = Pn) angle becoming more linear for the heavier analogues, indicating a stronger interaction for the stibine. nih.gov This suggests that Sb(C₆F₅)₃ is the strongest Lewis acid in the series in this context.

Table 1: Comparative Properties of Tris(pentafluorophenyl)pnictogens (E(C₆F₅)₃, E = P, As, Sb)

| Property | P(C₆F₅)₃ | As(C₆F₅)₃ | Sb(C₆F₅)₃ |

|---|---|---|---|

| Pnictogen (E) | Phosphorus (P) | Arsenic (As) | Antimony (Sb) |

| E-C Bond Length (Å) | ~1.83 electronicsandbooks.com | Unavailable | ~2.11 vulcanchem.com |

| C-E-C Bond Angle (°) | ~103.3 electronicsandbooks.com | Unavailable | Unavailable |

| Cone Angle (θ) | 163° - 184° researchgate.netsemanticscholar.org | Unavailable | Unavailable |

| Lewis Acidity Trend | Weakest | Intermediate | Strongest nih.gov |

Note: "Unavailable" indicates that specific experimental or calculated data for this property was not found in the surveyed literature. Trends can be inferred from general principles of inorganic chemistry.

Coordination Chemistry of Tris Pentafluorophenyl Arsine As a Ligand

Formation of Classical Lewis Adducts with Strong Lewis Acids

As a consequence of the lone pair of electrons on the arsenic atom, tris(pentafluorophenyl)arsine can act as a Lewis base, donating electron density to a suitable Lewis acid to form a stable adduct. However, the high electronegativity of the fluorine atoms in the pentafluorophenyl groups significantly diminishes the basicity of the arsenic center compared to alkyl or aryl arsines. Therefore, adduct formation typically requires the use of very strong Lewis acids.

Adduct Formation with Boron-Containing Lewis Acids (e.g., Tris(pentafluorophenyl)borane)

Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a powerful and widely utilized Lewis acid, making it a prime candidate for interaction with weakly basic Lewis bases like this compound. rsc.org The interaction between a tertiary arsine and B(C₆F₅)₃ can result in the formation of a classical Lewis acid-base adduct, characterized by a dative bond between the arsenic and boron atoms. researchgate.netnih.govutuvolter.fi

The formation of the adduct (C₆F₅)₃As→B(C₆F₅)₃ is driven by the strong electrophilicity of the boron center. The outcome of the reaction between arsines and B(C₆F₅)₃ is highly dependent on the steric and electronic properties of the substituents on the arsenic atom. researchgate.netnih.govutuvolter.fi For this compound, the electronic effects of the C₆F₅ groups weaken the donor capability of the arsine, but the exceptional strength of B(C₆F₅)₃ as a Lewis acid can overcome this reduced basicity to form a stable adduct. In cases involving bulkier arsines, steric hindrance can prevent the close approach required for a classical adduct, leading instead to the formation of "frustrated Lewis pairs" (FLPs), which exhibit unique reactivity. researchgate.netnih.govutuvolter.fi

| Lewis Base | Lewis Acid | Product Type | Reference |

| This compound | Tris(pentafluorophenyl)borane | Classical Lewis Adduct | researchgate.netnih.govutuvolter.fi |

| Trimesitylarsine | Tris(pentafluorophenyl)borane | Frustrated Lewis Pair (FLP) | researchgate.netnih.gov |

Adduct Formation with Other Main Group Lewis Acids (e.g., Tris(pentafluorophenyl)alane)

Following the pattern of boron-containing Lewis acids, other potent main group Lewis acids can also form adducts with this compound. Tris(pentafluorophenyl)alane, Al(C₆F₅)₃, is the aluminum analogue of B(C₆F₅)₃ and is also recognized as a strong Lewis acid, though its chemistry is less explored. nih.gov The preparation of Al(C₆F₅)₃ often results in the formation of an etherate or THF adduct, highlighting its strong electrophilic character. nih.gov

Given its established Lewis acidity, Al(C₆F₅)₃ is expected to react with this compound to form the corresponding Lewis acid-base adduct, (C₆F₅)₃As→Al(C₆F₅)₃. The formation of such an adduct would be analogous to that observed with B(C₆F₅)₃, involving the donation of the arsenic lone pair into the vacant p-orbital of the aluminum atom. The stability and structure of this adduct would provide valuable insight into the relative Lewis acidities of tris(pentafluorophenyl)borane and -alane.

Transition Metal Complexation and Ligand Properties

In transition metal chemistry, this compound serves as a ligand that can significantly modify the properties of a metal center. The electron-withdrawing nature of the pentafluorophenyl substituents makes it a ligand with poor sigma-donor but strong pi-acceptor characteristics.

Synthesis and Structural Characterization of Metal-Arsine Complexes

Transition metal complexes featuring the this compound ligand are typically synthesized by reacting a suitable metal precursor, such as a metal halide or carbonyl complex, with the arsine ligand in an appropriate solvent. The resulting complexes can be isolated as stable, crystalline solids.

Characterization of these metal-arsine complexes is accomplished through a variety of analytical techniques:

NMR Spectroscopy: Multinuclear NMR (e.g., ¹⁹F, ¹³C, ¹H) is used to confirm the presence and environment of the coordinated ligand.

Infrared (IR) Spectroscopy: In metal carbonyl complexes, the C-O stretching frequencies are sensitive to the electronic properties of the other ligands. Coordination of a strong pi-acceptor ligand like this compound results in an increase in the C-O stretching frequency, reflecting a decrease in back-donation to the carbonyl ligands.

Analysis of Sigma-Donor and Pi-Acceptor Characteristics in Metal Coordination

The electronic properties of a ligand are fundamentally described by its ability to donate electron density to the metal (sigma-donation) and accept electron density from the metal (pi-acceptance).

Sigma-Donation: The sigma-donor capacity of this compound is significantly attenuated. The strong inductive effect of the fifteen fluorine atoms withdraws electron density from the arsenic atom, reducing the availability of its lone pair for donation to a metal center. This makes it a much weaker Lewis base compared to trialkyl or triaryl arsines.

Pi-Acceptance: Conversely, this compound is a strong pi-acceptor ligand. The electron density donated from the metal's d-orbitals can be accepted into the low-lying antibonding orbitals (σ) of the arsenic-carbon bonds. The electron-withdrawing C₆F₅ groups lower the energy of these σ orbitals, enhancing their ability to overlap with the metal d-orbitals and accept electron density. This pi-acceptance stabilizes metal complexes with electron-rich, low-valent metal centers.

Comparative Ligand Behavior of Arsine versus Phosphine (B1218219) Analogues in Metal-Catalyzed Systems

When comparing this compound with its phosphine analogue, tris(pentafluorophenyl)phosphine (B75049) [P(C₆F₅)₃], several key differences in their coordinating properties emerge, which can influence their application in catalytic systems.

| Property | This compound | Tris(pentafluorophenyl)phosphine | Rationale |

| Sigma-Donation | Weaker | Stronger | Phosphorus is more electronegative than arsenic, leading to a slightly more available lone pair on the phosphine. |

| Pi-Acceptance | Weaker | Stronger | The P-C σ* orbitals are generally lower in energy and have better orbital overlap with metal d-orbitals compared to the more diffuse As-C σ* orbitals. |

| Bond Strength (M-E) | Weaker M-As Bond | Stronger M-P Bond | Results from the combination of better sigma-donation and pi-acceptance in the phosphine ligand. |

| Steric Profile (Cone Angle) | Larger | Smaller | The longer As-C bonds compared to P-C bonds result in a larger steric footprint for the arsine ligand. |

In metal-catalyzed systems, these differences are significant. The stronger pi-acceptance of P(C₆F₅)₃ can more effectively withdraw electron density from the metal center, which can be beneficial in reactions such as reductive elimination. However, the larger steric bulk and weaker coordination of As(C₆F₅)₃ might favor dissociative mechanisms or create a unique coordination environment that could lead to different selectivity in certain catalytic transformations. The choice between the arsine and phosphine ligand allows for the fine-tuning of the electronic and steric parameters of a catalyst.

Supramolecular Assembly Strategies Driven by Arsenic Coordination

The supramolecular assembly of this compound is significantly influenced by a variety of non-covalent interactions, where the arsenic atom can play a crucial, albeit often subtle, role. While classical coordination to metal centers is a primary function of phosphines and arsines, in the absence of such metals, the assembly of As(C₆F₅)₃ is dictated by weaker forces. The highly fluorinated nature of the pentafluorophenyl rings diminishes the Lewis basicity of the arsenic atom, making strong, direct coordination less favorable. However, these electron-withdrawing groups enhance the potential for other types of intermolecular interactions that guide the formation of ordered solid-state structures.

While direct, strong coordination involving the arsenic lone pair is not the primary driver of the supramolecular assembly in the solid state of pure this compound, the arsenic center does influence the local electronic environment and can participate in weaker, secondary bonding interactions. These can include dispersive forces and potentially weak pnictogen-type interactions with electron-rich regions of adjacent molecules, although these are generally overshadowed by the more dominant π-stacking and fluorine-based interactions.

The table below summarizes key crystallographic data for this compound, illustrating the structural parameters that underpin its supramolecular assembly.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.837(5) |

| b (Å) | 10.851(6) |

| c (Å) | 11.012(5) |

| α (°) | 109.81(4) |

| β (°) | 102.75(5) |

| γ (°) | 107.08(5) |

| Volume (ų) | 887.4 |

| Z (molecules per cell) | 2 |

Data from the crystallographic study of tris(perfluorophenyl)arsine at 173 K. rsc.org

In the context of co-crystals or coordination to other species, the role of the arsenic atom as a coordination center becomes more explicit. For instance, in frustrated Lewis pair (FLP) chemistry, this compound can interact with strong Lewis acids like tris(pentafluorophenyl)borane. researchgate.net In these adducts, the arsenic atom directly engages in a donor-acceptor interaction, forming a discrete supramolecular assembly. researchgate.net The formation and stability of these FLPs are governed by the electronic and steric properties of the arsine and the borane (B79455). researchgate.net

The following table details selected bond lengths and angles in a representative frustrated Lewis pair adduct involving an arsine and a borane, highlighting the coordination environment around the arsenic atom.

| Interaction | Parameter | Value |

| As-B Adduct | As-B distance | Varies depending on steric hindrance |

| C-As-C angles | Distorted from ideal trigonal pyramidal | |

| C-B-C angles | Distorted from ideal trigonal planar |

Note: Specific values are dependent on the particular arsine and borane used in the frustrated Lewis pair. researchgate.net

Mechanistic Studies and Reactivity Landscapes Involving Tris Pentafluorophenyl Arsine

Role in Frustrated Lewis Pair (FLP) Chemistry and Small Molecule Activation

Tris(pentafluorophenyl)arsine has been explored as a Lewis base in the formation of frustrated Lewis pairs, which are combinations of sterically hindered Lewis acids and bases that are unable to form a classical dative bond. This "frustration" leaves the reactivity of both the acid and base components available for the cooperative activation of small molecules.

The combination of tertiary arsines with the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, has been systematically studied to understand the factors governing the formation of classical Lewis adducts versus frustrated Lewis pairs. The outcome is highly dependent on the steric and electronic properties of the arsine. researchgate.netnih.gov

For instance, while less sterically demanding arsines may form classical adducts with B(C₆F₅)₃, highly hindered arsines like trimesitylarsine form an "encounter complex" in solution with B(C₆F₅)₃, which is characterized as an FLP adduct. researchgate.netnih.gov This non-covalent association is crucial for the subsequent activation of substrates. Computational and experimental analyses have been employed to characterize the nature of these arsine-borane interactions. researchgate.netnih.gov

Arsine-borane FLPs have demonstrated reactivity towards the activation of various unsaturated organic molecules. For example, arsine/B(C₆F₅)₃ pairs can react with substrates like phenylacetylene and diphenyl disulfide. researchgate.netnih.gov In these reactions, the FLP components cooperatively attack the substrate, leading to the formation of new chemical bonds.

The reaction with phenylacetylene results in an arsonium (B1239301) borate (B1201080) adduct, while the reaction with diphenyl disulfide yields a thioarsonium thioborate salt. researchgate.netnih.gov The structures of these resulting products have been confirmed through single-crystal X-ray diffraction, providing clear evidence of the FLP-mediated activation of these unsaturated systems. researchgate.netnih.gov

| Substrate | Product Type | Characterization Method |

|---|---|---|

| Phenylacetylene | Arsonium borate adduct | Single-crystal X-ray diffraction |

| Diphenyl disulfide | Thioarsonium thioborate salt | Single-crystal X-ray diffraction |

Recent advancements in FLP chemistry have highlighted the potential for single-electron transfer (SET) from the Lewis base to the Lewis acid, leading to the formation of radical pairs. researchgate.net This SET pathway provides an alternative mechanistic route to the more commonly considered heterolytic bond cleavage. The formation of these "frustrated radical pairs" opens up possibilities for homolytic activation of challenging chemical bonds. researchgate.net

In the context of arsine-borane systems, the possibility of SET contributes to the diverse reactivity observed. Depending on the specific arsine and Lewis acid combination, as well as the substrate, reactions can proceed through either two-electron (heterolytic) or one-electron (homolytic) pathways. For example, the reaction of Cy₃PNNPCy₃ with B(C₆F₅)₃ results in a single electron transfer to form a frustrated radical pair. researchgate.net

Reactions with Electrophilic and Nucleophilic Reagents

Due to the strong electron-withdrawing effect of the three pentafluorophenyl rings, the arsenic center in this compound is significantly less nucleophilic than in its non-fluorinated counterpart, triphenylarsine (B46628). This reduced nucleophilicity governs its reactivity towards electrophiles. While it can still act as a Lewis base in the formation of FLPs with very strong Lewis acids like B(C₆F₅)₃, its general reactivity towards weaker electrophiles is diminished.

Conversely, the pentafluorophenyl rings are susceptible to nucleophilic aromatic substitution. While direct studies on this compound are limited, the analogous phosphine (B1218219), tris(pentafluorophenyl)phosphine (B75049), undergoes substitution at the para-position of the C₆F₅ rings with various nucleophiles. scholaris.ca It is reasonable to infer that this compound would exhibit similar reactivity, with nucleophiles attacking the electron-deficient aromatic rings rather than the arsenic center.

Contextual Understanding from Borane-Catalyzed Hydride Transfer Reactions (e.g., Piers-Rubinsztajn reaction)

The reactivity of FLPs involving boranes can be contextualized by examining related borane-catalyzed reactions, such as the Piers-Rubinsztajn reaction. This reaction involves the tris(pentafluorophenyl)borane-catalyzed condensation of hydrosilanes and alkoxysilanes to form siloxane bonds. mdpi.com The mechanism is understood to involve the activation of a Si-H bond by the Lewis acidic borane (B79455), facilitating hydride transfer. mdpi.com

This process of Si-H bond activation by B(C₆F₅)₃ is analogous to the role of the borane in FLP chemistry, where it acts as the Lewis acidic component to polarize and activate a substrate. In the Piers-Rubinsztajn reaction, the borane facilitates the transfer of a hydride from silicon to an electrophilic center. mdpi.com This fundamental step of Lewis acid-mediated hydride transfer is a key concept that underpins the reactivity of many borane-based catalytic systems, including those involving FLPs for small molecule activation. nih.gov The study of these reactions provides valuable mechanistic insight into the fundamental steps that govern the reactivity of this compound in FLP systems with B(C₆F₅)₃.

Computational Chemistry and Theoretical Modelling in Tris Pentafluorophenyl Arsine Research

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

DFT is also crucial for elucidating the electronic properties of Tris(pentafluorophenyl)arsine. By calculating the distribution of electron density, researchers can identify regions of the molecule that are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species. For instance, the strong electron-withdrawing nature of the pentafluorophenyl groups creates a Lewis acidic character at the arsenic center, a feature that is well-described by DFT calculations. rsc.org

Recent studies have utilized DFT to investigate the electronic and photophysical properties of polymers containing triphenylarsine (B46628) units, finding that the arsenic atoms contribute to the expansion of the conjugated systems. researchgate.net Furthermore, DFT calculations have been instrumental in studying the interaction between arsines and boranes, such as in frustrated Lewis pairs (FLPs). nih.gov These calculations have revealed the influence of steric and electronic properties on the formation of classical Lewis adducts versus FLPs. nih.govresearchgate.netresearchgate.net

Table 1: Selected DFT-Calculated Properties of Arsine Derivatives

| Compound/System | Calculated Property | Key Finding | Reference |

|---|---|---|---|

| Triphenylarsine Polymers | Electronic and Photophysical Properties | Arsenic atoms expand the conjugated systems. | researchgate.net |

| Arsine-Borane Lewis Pairs | Steric and Electronic Properties | Determines formation of classical adducts vs. FLPs. | nih.govresearchgate.netresearchgate.net |

| This compound | Lewis Acidity | Strong electron-withdrawing groups enhance Lewis acidity. | rsc.org |

Elucidation of Reaction Mechanisms and Transition States in Reactivity Pathways

A significant application of computational chemistry in As(C₆F₅)₃ research is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, DFT and other computational methods can identify the most likely reaction pathways, including the structures of transition states and intermediates. This provides a step-by-step understanding of how reactants are converted into products.

For example, theoretical studies have been crucial in understanding the role of this compound and related compounds in catalysis. nih.gov Computational analyses have helped to explain how these molecules can stabilize transition states in certain reactions, thereby accelerating the reaction rate. nih.gov In the context of frustrated Lewis pair chemistry, computational models have been used to explore the reactivity of arsine-borane pairs with various small molecules, shedding light on the reaction mechanisms. researchgate.netnih.gov

The mechanism of palladium-catalyzed arsination reactions has also been investigated using computational methods. conicet.gov.ar These studies have helped to delineate the steps involved in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. conicet.gov.ar

Prediction and Interpretation of Spectroscopic Signatures (e.g., Infrared Band Shifts)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can simulate spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results to confirm the structure and bonding of a molecule.

In the study of As(C₆F₅)₃ and its derivatives, DFT calculations have been used to predict vibrational frequencies, aiding in the assignment of experimental IR bands. nih.govnih.gov Shifts in these vibrational frequencies upon interaction with other molecules can provide evidence for the formation of complexes and the nature of the intermolecular interactions. For instance, IR spectroscopy, supported by DFT calculations, has been used to probe the weak interactions within frustrated Lewis pairs involving Tris(pentafluorophenyl)borane (B72294), a close relative of this compound. nih.gov These studies have shown how subtle changes in the vibrational spectra can distinguish between the formation of a classical Lewis adduct and an FLP. nih.gov

Molecular Orbital Analysis for Characterization of Bonding Interactions

Molecular Orbital (MO) theory provides a framework for understanding the nature of chemical bonds in molecules. Computational chemistry allows for the visualization and analysis of molecular orbitals, offering insights into bonding, antibonding, and non-bonding interactions. masterorganicchemistry.com

For As(C₆F₅)₃, MO analysis can characterize the bonding between the arsenic atom and the pentafluorophenyl rings. It can also be used to understand the electronic structure of adducts and complexes involving this arsine. For example, in the study of Lewis pair complexes, MO analysis helps to describe the donor-acceptor interactions between the arsine (Lewis base) and a Lewis acid. researchgate.net The analysis of frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) is particularly important for understanding the reactivity and electronic properties of the molecule.

Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT calculations, provides a detailed picture of charge transfer and hyperconjugative interactions within a molecule, further clarifying the nature of the bonding. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | As(C₆F₅)₃ |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ |

Applications and Synthetic Utility of Tris Pentafluorophenyl Arsine in Chemical Synthesis and Catalysis

Tris(pentafluorophenyl)arsine as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands play a pivotal role in dictating the efficiency and selectivity of metal-catalyzed reactions. conicet.gov.ar While phosphine (B1218219) ligands have been extensively studied and utilized, arsine ligands are emerging as powerful alternatives, in some cases demonstrating superior catalytic activity. conicet.gov.arconicet.gov.ar this compound, in particular, has been explored as a ligand in several important catalytic processes.

Facilitation of Palladium-Catalyzed Arsination Reactions for Ligand Synthesis

One of the significant applications of this compound is in palladium-catalyzed arsinations, a key method for synthesizing new arsine ligands. conicet.gov.areurekaselect.com These reactions involve the formation of a carbon-arsenic bond, a crucial step in creating a diverse library of arsine ligands with tailored electronic and steric properties. conicet.gov.ar The development of efficient synthetic routes to these ligands is essential for expanding their application in catalysis. eurekaselect.com

A notable advancement in this area is the use of palladium-catalyzed cross-coupling reactions. researchgate.net For instance, a one-pot, two-step palladium-catalyzed arsination has been developed for the synthesis of functionalized triarylarsines from sterically hindered aryl iodides. acs.org This method has been successfully employed to create a biphenyl (B1667301) arsine ligand, which subsequently proved effective in the palladium-catalyzed arsination of perfluoroalkyl iodides to produce perfluoroalkylarsines. researchgate.netacs.org The efficiency of these reactions is often dependent on the nature of the ligand employed, and this compound can play a role in the catalytic system.

Exploration in Other Metal-Catalyzed Organic Transformations

The utility of this compound extends beyond ligand synthesis to other metal-catalyzed organic transformations. Arsine ligands, in general, have been shown to be more effective than their phosphine counterparts in a variety of reactions. conicet.gov.ar These include fundamental processes like Stille and Suzuki-Miyaura coupling reactions, as well as Heck reactions, Sonogashira couplings, and carbonylations. conicet.gov.ar

For example, this compound has been involved in reactions with bis(trifluoromethyl)nitroxyl, leading to the formation of addition products. researchgate.net Furthermore, the principles of using arsine ligands in catalysis are being applied to develop new synthetic strategies for a range of organic molecules. eurekaselect.com The unique electronic properties of the pentafluorophenyl groups in this compound can influence the reactivity and selectivity of the metal center in these catalytic cycles.

Potential for Design of Luminescent Copper(I) and Silver(I) Complexes (drawing insights from analogous arsine ligands)

The design of luminescent materials is a burgeoning field with applications in sensing, displays, and lighting. Copper(I) and silver(I) complexes are particularly promising due to their potential for efficient phosphorescence and thermally activated delayed fluorescence (TADF). mdpi.com While research has traditionally focused on phosphine-based ligands, recent studies have highlighted the significant potential of arsine ligands in creating novel luminescent complexes. mdpi.comdntb.gov.ua

The heavier arsenic atom, compared to phosphorus, can enhance the spin-orbit coupling effect, which is crucial for promoting efficient intersystem crossing and thus, phosphorescence. mdpi.com This has been demonstrated in copper(I) complexes where the replacement of phosphine ligands with arsines leads to an accelerated emission rate. dntb.gov.ua

Drawing parallels from other arsine ligands, it is conceivable that this compound could be a valuable building block for new luminescent copper(I) and silver(I) complexes. For instance, tris(2-pyridyl)arsine has been successfully used to synthesize luminescent copper(I) and silver(I) complexes, including a notable silver complex with a Ag-centered Ag4 tetrahedral core. mdpi.comresearchgate.netresearchgate.net Similarly, complexes of silver(I) with other pyridylphosphine ligands have been synthesized and shown to exhibit luminescence. znaturforsch.com The electron-withdrawing nature of the pentafluorophenyl groups in this compound could further tune the electronic properties and, consequently, the photophysical characteristics of the resulting metal complexes.

Contribution to the Formation of Supramolecular Architectures with Tuned Chemical Properties

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a pathway to construct complex and functional architectures from simpler building blocks. tandfonline.com this compound, in combination with other molecules, has shown potential in the formation of unique supramolecular assemblies. researchgate.net

A key concept in this area is the formation of "Frustrated Lewis Pairs" (FLPs), which consist of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. researchgate.net The combination of tertiary arsines with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) can lead to the formation of such FLPs. researchgate.net Depending on the steric and electronic properties of the arsine, the interaction with tris(pentafluorophenyl)borane can result in classical Lewis adducts, FLPs, or arsonium (B1239301) borate (B1201080) adducts. researchgate.net These arsine-borane pairs have been shown to react with small molecules, demonstrating their potential for catalytic applications. researchgate.net

Furthermore, the principles of supramolecular assembly are being explored to create novel materials. For example, the incorporation of boron-nitrogen frustrated Lewis pairs into supramolecular polymers is an emerging area of research. thieme-connect.de While this specific research used triphenylamine (B166846) derivatives with tris(pentafluorophenyl)borane, it highlights the potential for creating ordered, functional materials through the careful selection of donor-acceptor pairs. thieme-connect.de The ability of this compound to participate in such interactions opens up possibilities for designing new supramolecular structures with tunable chemical and physical properties. researchgate.net

Emerging Research Frontiers and Challenges in Tris Pentafluorophenyl Arsine Chemistry

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

The exploration of novel reactivity for Tris(pentafluorophenyl)arsine is a burgeoning area of research, with significant potential for the discovery of new chemical transformations. The electron-deficient nature of the arsenic center, influenced by the perfluorinated aryl rings, suggests a rich and varied reactivity profile that is yet to be fully elucidated.

One of the most promising areas of investigation is the use of this compound as a Lewis base in Frustrated Lewis Pairs (FLPs). FLPs, which consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have demonstrated remarkable reactivity towards the activation of small molecules. conicet.gov.ar While much of the research in this area has focused on phosphine-based Lewis bases, the potential of arsines, including this compound, is increasingly being recognized. researchgate.netnih.gov The combination of this compound with a sterically demanding Lewis acid, such as tris(pentafluorophenyl)borane (B72294), could lead to FLPs capable of activating substrates like dihydrogen, carbon dioxide, and unsaturated hydrocarbons. conicet.gov.arresearchgate.net

Another avenue for novel reactivity lies in oxidative addition reactions. wikipedia.org The arsenic(III) center in this compound can potentially undergo oxidation to arsenic(V) upon reaction with various reagents. wikipedia.org This transformation is a cornerstone of organometallic chemistry and could be exploited to generate new functionalized organoarsenic compounds. For instance, the reaction with halogens or other oxidizing agents could lead to the formation of dihaloarsoranes, which are valuable intermediates for further synthetic manipulations.

The exploration of undiscovered transformation pathways also includes the investigation of its coordination chemistry. The pentafluorophenyl groups can engage in non-covalent interactions, such as π-stacking, which could influence the assembly of supramolecular structures and the reactivity of the coordinated arsenic center. acs.org Understanding and controlling these interactions is key to designing new catalytic systems and functional materials.

| Reactivity Pattern | Potential Substrates | Potential Products |

| Frustrated Lewis Pair Chemistry | H₂, CO₂, Alkenes, Alkynes | Hydrogenation products, CO₂ adducts, Functionalized hydrocarbons |

| Oxidative Addition | Halogens (X₂), O₂, S₈ | (C₆F₅)₃AsX₂, (C₆F₅)₃AsO, (C₆F₅)₃AsS |

| Coordination Chemistry | Transition Metals | Metal-arsine complexes with unique catalytic properties |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of this compound chemistry is intrinsically linked to the development of efficient and sustainable methods for its synthesis. Traditional methods for the preparation of organoarsenic compounds often rely on the use of highly reactive and hazardous reagents, such as organolithium or Grignard reagents, with arsenic halides. wikipedia.org While effective, these methods can suffer from limitations in terms of functional group tolerance and the generation of significant amounts of waste.

A key challenge is the development of catalytic methods for the synthesis of this compound and related polyfluorinated arsines. Palladium-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for the formation of carbon-heteroatom bonds and could be adapted for the synthesis of triarylarsines. conicet.gov.arresearchgate.net Such methods could offer milder reaction conditions, broader substrate scope, and improved atom economy compared to traditional stoichiometric approaches.

Furthermore, there is a growing need for "green" and sustainable synthetic methodologies in all areas of chemistry, and organoarsenic chemistry is no exception. emerald.com This includes the use of less hazardous starting materials, the reduction of solvent use, and the development of processes that minimize waste generation. The development of synthetic routes that avoid the use of highly toxic and volatile arsenic precursors is a particularly important goal. researchgate.net Research into solid-supported reagents or flow chemistry processes could offer safer and more sustainable alternatives for the production of this compound.

| Synthetic Methodology | Advantages | Challenges |

| Grignard/Organolithium Reactions | Well-established, high yields | Use of hazardous reagents, limited functional group tolerance |

| Palladium-Catalyzed Cross-Coupling | Milder conditions, broader scope | Catalyst cost and sensitivity, need for pre-functionalized reagents |

| Sustainable/Green Chemistry Approaches | Reduced environmental impact, improved safety | Development of new catalytic systems, process optimization |

Design and Synthesis of Next-Generation Arsine-Based Functional Materials

The unique properties of this compound make it an attractive building block for the design and synthesis of a new generation of functional materials. researchgate.net The high thermal and chemical stability conferred by the perfluorinated aryl groups, combined with the electronic properties of the arsenic atom, can be leveraged to create materials with novel optical, electronic, and catalytic properties.

One promising application is in the field of coordination chemistry and materials science. This compound can act as a ligand for transition metals, forming complexes with potential applications in catalysis. liv.ac.uk The electron-withdrawing nature of the pentafluorophenyl groups can modulate the electronic properties of the metal center, influencing its catalytic activity and selectivity. Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and heterogeneous catalysis. utexas.edu

The development of arsenic-containing polymers is another exciting frontier. researchgate.net While this area is still in its infancy, the incorporation of arsenic atoms into polymer backbones could lead to materials with unique optoelectronic properties. The pentafluorophenyl groups in this compound could enhance the solubility and processability of such polymers, as well as their thermal stability and resistance to oxidation. These materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

| Material Class | Potential Applications | Key Properties Conferred by As(C₆F₅)₃ |

| Metal-Arsine Complexes | Homogeneous Catalysis | Modified electronic properties of the metal center, thermal stability |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, heterogeneous catalysis | Functionalized pores, catalytic sites |

| Arsenic-Containing Polymers | Organic electronics (OLEDs, solar cells) | Tunable optoelectronic properties, thermal stability, processability |

Addressing Gaps in Fundamental Understanding of Arsenic-Carbon Bond Reactivity

A deeper understanding of the fundamental nature of the arsenic-carbon (As-C) bond in this compound is crucial for unlocking its full potential. The presence of the highly electronegative fluorine atoms has a profound effect on the electronic structure and reactivity of the As-C bond, yet many of these effects are not yet fully understood.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the properties of the As-C bond. mdpi.com These studies can be used to calculate bond dissociation energies, atomic charges, and molecular orbital energies, which can help to rationalize the observed reactivity of this compound and predict its behavior in new reactions. For instance, understanding the polarizability of the As-C bond is key to predicting its susceptibility to nucleophilic or electrophilic attack.

Spectroscopic techniques also play a vital role in probing the nature of the As-C bond. rawdatalibrary.net Techniques such as X-ray crystallography can provide precise information about bond lengths and angles in the solid state, while NMR spectroscopy can provide insights into the electronic environment of the arsenic and carbon atoms in solution. A combination of experimental and theoretical approaches is needed to build a comprehensive picture of the As-C bond in this and related molecules.

A key challenge is to quantitatively assess the Lewis basicity of the arsenic center in this compound. The electron-withdrawing pentafluorophenyl groups are expected to reduce the basicity of the arsenic lone pair compared to non-fluorinated triarylarsines. Quantifying this effect is essential for designing effective FLPs and predicting the coordination behavior of the molecule.

| Research Area | Key Questions to Address | Methodologies |

| Electronic Structure | What is the polarity and strength of the As-C bond? How do the C₆F₅ groups influence the arsenic lone pair? | DFT calculations, Photoelectron spectroscopy |

| Reactivity | What is the kinetic and thermodynamic profile of key reactions (e.g., oxidative addition, coordination)? | Kinetic studies, Calorimetry, In-situ spectroscopy |

| Lewis Basicity | How does the Lewis basicity of As(C₆F₅)₃ compare to other arsines and phosphines? | Gutmann-Beckett method, Fluoride Ion Affinity (FIA) calculations |

Q & A

Q. What are the primary synthesis routes for Tris(pentafluorophenyl)arsine, and how do yields vary under different conditions?

this compound is typically synthesized via reactions involving arsenic halides and pentafluorophenyl Grignard reagents. For example, Fild et al. (1964) reported the synthesis using arsenic trichloride and pentafluorophenyllithium, achieving moderate yields through careful control of stoichiometry and reaction temperature . Optimization strategies include using excess Grignard reagents and inert atmospheres to minimize side reactions. Yield discrepancies (e.g., 31% vs. 39% in analogous phosphine syntheses) may arise from variations in reagent purity or reaction scale .

Q. What key physicochemical properties of this compound are critical for experimental design?

Critical properties include:

- Molecular weight : 532.14 g/mol .

- Lipophilicity : High logP value (~4.29) due to fluorinated aryl groups, influencing solubility in nonpolar solvents .

- Hydrogen bond acceptors : 15, contributing to weak intermolecular interactions .

- Thermal stability : Melting point >300°C, requiring high-temperature-tolerant equipment for handling . These properties guide solvent selection (e.g., THF or dichloromethane), storage conditions, and reaction scalability.

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- X-ray crystallography : Resolves bond angles and molecular geometry, as demonstrated in Rheingold et al. (1989) for related arsenic compounds .

- NMR spectroscopy : NMR detects chemical shifts at ~-137 ppm (ortho-F), -152 ppm (meta-F), and -162 ppm (para-F) .

- Mass spectrometry : ESI-MS in negative ion mode confirms molecular ion peaks at m/z 532.14 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound across studies?

Discrepancies in reported bond lengths or angles (e.g., As-C vs. As-F distances) may arise from temperature-dependent structural changes. For example, Mah et al. refined the crystal structure at 173 K, revealing tighter packing than room-temperature models . To address contradictions:

Q. What experimental strategies improve the yield of this compound in large-scale syntheses?

Low yields (~30-40%) in small-scale reactions often stem from side reactions (e.g., ligand disproportionation). Strategies include:

- Stepwise addition : Slow introduction of pentafluorophenyl Grignard reagents to arsenic trichloride to minimize exothermic side reactions .

- Catalytic additives : Use of Lewis acids (e.g., B(CF)) to stabilize intermediates, as seen in analogous phosphorus systems .

- Solvent optimization : Replace ethers with higher-boiling solvents (e.g., toluene) to prolong reaction times .

Q. How does this compound function as a Lewis acid in catalytic systems, and what mechanistic insights exist?

While less studied than boron analogs, this compound can activate substrates via σ-hole interactions. For example:

Q. What methodologies address discrepancies in spectroscopic data for this compound derivatives?

Contradictions in or NMR shifts may arise from solvent polarity or aggregation effects. To mitigate:

- Standardize solvent systems (e.g., CDCl with 0.03% TMS).

- Perform variable-temperature NMR to dissociate aggregates.

- Cross-validate with computational chemistry (e.g., GIAO method for NMR prediction) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.